molecular formula C14H15Cl2NO3 B3166647 1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid CAS No. 912763-73-6

1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid

Cat. No. B3166647
CAS RN: 912763-73-6
M. Wt: 316.2 g/mol
InChI Key: JRXUWCQVSGKRIJ-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid, also known as 1-DBCA, is a cyclic organic compound with a unique chemical structure. It is a derivative of benzamide, a type of carboxylic acid, and is composed of two chlorine atoms attached to a cyclohexane ring that is further attached to a carboxyl group. 1-DBCA has been studied extensively due to its potential applications in pharmaceuticals and other fields.

Scientific Research Applications

Catalysis and Organic Synthesis

Research has shown interest in the controllable and selective catalytic oxidation of cyclohexene, a related compound, which leads to a variety of industrially valuable intermediates. Such oxidation processes are significant for the synthesis of diverse organic compounds, demonstrating the relevance of similar structures in facilitating selective reactions in both academic and industrial settings (Cao et al., 2018). Additionally, the oxidation of cyclohexane to produce ketone-alcohol oil, a precursor for nylon production, highlights the importance of catalysts in enhancing selectivity and conversion rates, suggesting potential applications for structurally similar compounds (Abutaleb & Ali, 2021).

Material Science

The development of solvents and catalysts for efficient separation and reaction processes has been a key area of research. For example, studies on activity coefficients at infinite dilution for various solutes, including cycloalkanes and carboxylic acids, in specific ionic liquids, provide insights into the solvent's potential for separation processes (Domańska et al., 2016). This research has implications for designing more effective and environmentally friendly solvents that could potentially involve derivatives of the compound .

Biotechnological Applications

Understanding the inhibition effects of carboxylic acids on microbial growth and metabolism is crucial for biotechnological applications, including biofuel and biochemical production. Studies have focused on the impacts of carboxylic acids on engineered microbes, highlighting the need for robust strains capable of tolerating inhibitory concentrations of these compounds (Jarboe et al., 2013). Such research points to potential biotechnological applications of “1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid” and its analogs in developing microbial strains for industrial bioprocesses.

Environmental Impact

The environmental impact and toxicity of chemical compounds, including crude 4-methylcyclohexanemethanol (MCHM) and its analogs, have been explored to understand their effects on human health and the environment. Reviews and predictive models for the toxicity of such compounds provide essential data for regulatory and safety considerations (Paustenbach et al., 2015).

properties

IUPAC Name

1-[(2,6-dichlorobenzoyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c15-9-5-4-6-10(16)11(9)12(18)17-14(13(19)20)7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXUWCQVSGKRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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